chemical structure and molecular weight of 4-Heptylsulfanyl-phenol
chemical structure and molecular weight of 4-Heptylsulfanyl-phenol
An In-depth Technical Guide to 4-Heptylsulfanyl-phenol
Abstract: This technical guide provides a comprehensive scientific overview of 4-Heptylsulfanyl-phenol (CAS No: 41796-12-7), a bifunctional organic molecule featuring both a phenol and a thioether moiety. Tailored for researchers, chemists, and professionals in drug development, this document details the compound's core physicochemical properties, outlines a representative synthetic pathway, and presents robust analytical methodologies for its characterization and quantification. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for understanding and utilizing 4-Heptylsulfanyl-phenol in a research and development context.
Introduction and Scientific Context
4-Heptylsulfanyl-phenol is an aromatic compound characterized by a phenol group substituted at the para-position with a heptyl thioether chain. The presence of a hydroxyl group on the benzene ring and a flexible, hydrophobic alkyl-sulfur chain gives the molecule a distinct amphiphilic character.
The phenolic hydroxyl group is a known hydrogen bond donor and can participate in antioxidant activities by donating a hydrogen atom to quench free radicals. The thioether linkage, while generally stable, can be susceptible to oxidation, potentially forming sulfoxides and sulfones, which could modulate biological activity. The long heptyl chain imparts significant lipophilicity, which is a critical parameter for predicting a molecule's interaction with biological membranes and hydrophobic protein pockets. Understanding these structural nuances is paramount for professionals in drug discovery, where such features can influence pharmacokinetics and pharmacodynamics.
Physicochemical and Structural Properties
The fundamental characteristics of 4-Heptylsulfanyl-phenol are crucial for its application in experimental settings. These properties dictate its solubility, stability, and reactivity.
Chemical Structure and Identity
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IUPAC Name: 4-(Heptylsulfanyl)phenol
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CAS Number: 41796-12-7[1]
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Molecular Formula: C₁₃H₂₀OS[1]
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Canonical SMILES: CCCCCCCSc1ccc(cc1)O[1]
The structure consists of a phenol ring where the hydrogen atom at position 4 is substituted by a heptylsulfanyl group (-S-(CH₂)₆CH₃).
Molecular Weight and Composition
A precise molecular weight is fundamental for all quantitative studies, from reaction stoichiometry to solution preparation.
| Property | Value | Source |
| Average Molecular Weight | 224.368 g/mol | |
| Monoisotopic Mass | 224.12349 Da | [2] |
Predicted Physicochemical Data
Computational models provide valuable estimates of a compound's behavior, guiding experimental design for chromatography and bioassays.
| Property | Predicted Value | Note |
| XlogP | 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Purification
The synthesis of aryl thioethers like 4-Heptylsulfanyl-phenol can be achieved through several established organic chemistry reactions. A common and reliable method is the S-alkylation of a protected phenol derivative or direct alkylation of 4-mercaptophenol. Below is a representative protocol based on the latter.
Synthetic Pathway: S-Alkylation of 4-Mercaptophenol
This pathway is logical because it forms the C-S bond directly, a high-yielding and well-documented transformation. The use of a base is critical to deprotonate the highly acidic thiol proton, forming a thiophenolate anion, which is a potent nucleophile.
Caption: Synthesis of 4-Heptylsulfanyl-phenol via S-alkylation.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a solution of 4-mercaptophenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq) and 1-bromoheptane (1.1 eq).
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Reaction Execution: Heat the mixture to reflux and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling to room temperature, filter the solid K₂CO₃ and residual salts. Concentrate the filtrate under reduced pressure to yield the crude product.
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Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This step removes the acetone and any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-Heptylsulfanyl-phenol.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 15%) as the eluent. This separates the desired product from unreacted starting materials and non-polar byproducts.
Analytical Characterization
Rigorous analytical validation is necessary to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Expected Results and Interpretation |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. - Phenolic Proton: A broad singlet (δ ~5-6 ppm, exchangeable with D₂O). - Alkyl Chain: A triplet for the -S-CH₂- protons (δ ~2.8 ppm), multiplets for the internal -(CH₂)₅- protons (δ ~1.2-1.7 ppm), and a triplet for the terminal -CH₃ group (δ ~0.9 ppm). |
| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. - Alkyl Carbons: Signals corresponding to the seven carbons of the heptyl chain. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 225.1308.[2] - [M-H]⁻: Expected at m/z 223.1162.[2] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹. - Aromatic C-H Stretch: Absorptions around 3000-3100 cm⁻¹. - Aliphatic C-H Stretch: Strong absorptions around 2850-2960 cm⁻¹. - C-O Stretch: An absorption around 1200-1260 cm⁻¹. |
| HPLC | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak, confirming the purity of the compound. UV detection is typically effective around 280 nm due to the phenolic chromophore. |
Key Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed methodologies for the quantitative analysis and functional assessment of 4-Heptylsulfanyl-phenol.
Protocol: Quantitative Analysis by HPLC
This protocol ensures accurate quantification, which is essential for dose-response studies in drug development.
Caption: Workflow for quantitative analysis by HPLC.
Methodology:
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Standard Preparation: Accurately weigh and dissolve 4-Heptylsulfanyl-phenol in methanol to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
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Sample Preparation: Dilute the unknown sample with methanol to ensure its concentration falls within the linear range of the calibration curve.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Formic Acid (ensures protonation of the phenol).
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm, which is a common absorbance maximum for phenolic compounds.[3]
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Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the unknown sample using the linear regression equation derived from the calibration curve.
Potential Applications in Research and Drug Development
The hybrid structure of 4-Heptylsulfanyl-phenol suggests several potential areas of investigation:
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Antioxidant Studies: The phenolic moiety is a classic structural alert for antioxidant activity. Its efficacy can be tested in vitro using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
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Enzyme Inhibition: The lipophilic tail and the phenol group could serve as a pharmacophore for inhibiting enzymes with hydrophobic active sites, such as certain cyclooxygenases or lipoxygenases.
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Antimicrobial Research: Phenolic compounds and thioethers have been explored for their antimicrobial properties. The compound could be screened against a panel of bacterial and fungal strains.
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Building Block for Medicinal Chemistry: This molecule can serve as a starting material or fragment for the synthesis of more complex and potent drug candidates. The phenol and sulfide can be further functionalized to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on structurally similar compounds like 4-heptyloxyphenol and 4-heptylphenol, 4-Heptylsulfanyl-phenol should be handled with care.[4][5]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]
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Handling: Avoid contact with skin and eyes. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
Conclusion
4-Heptylsulfanyl-phenol is a molecule with significant potential for scientific exploration, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, characterized by a reactive phenol group and a modifiable thioether linkage, makes it a versatile tool for researchers. This guide has provided the foundational knowledge—from its chemical properties and synthesis to robust analytical protocols—required for its effective and reliable use in a laboratory setting. Adherence to the detailed methodologies and safety precautions outlined herein will ensure scientific integrity and reproducible results.
References
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PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved February 6, 2026, from [Link]
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